Molnupiravir - 2349386-89-4

Molnupiravir

Catalog Number: EVT-505614
CAS Number: 2349386-89-4
Molecular Formula: C13H19N3O7
Molecular Weight: 329.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC), a ribonucleoside analog. [] It is classified as an antiviral agent and has been the subject of extensive research for its activity against RNA viruses, particularly SARS-CoV-2. [] Molnupiravir is notable for its oral bioavailability, making it a potential candidate for outpatient treatment of viral infections. []

Future Directions
  • Optimizing Dosing Regimens: Further research is needed to optimize dosing regimens for Molnupiravir, particularly for severe COVID-19 cases and for other RNA viruses. []
  • Combination Therapy: Investigating the potential of Molnupiravir in combination therapies with other antiviral agents could enhance its efficacy and address the emergence of resistant viral strains. [, ]
  • Long-Term Safety: Continued monitoring and research on the long-term safety of Molnupiravir, including its potential mutagenic effects, are crucial. [, , ]
  • New Applications: Exploring the application of Molnupiravir against emerging or re-emerging RNA viruses could lead to novel antiviral therapies. [, ]

β-D-N4-Hydroxycytidine (NHC)

Compound Description: β-D-N4-Hydroxycytidine (NHC) is the primary active metabolite of Molnupiravir. [] It acts as a ribonucleoside analog that gets incorporated into viral RNA by RNA-dependent RNA polymerase (RdRp), leading to viral mutagenesis and inhibition of replication. [] Molnupiravir itself is a prodrug of NHC, undergoing rapid hydrolysis in vivo to release the active metabolite. []

Relevance: NHC is the key active form of Molnupiravir, responsible for its antiviral activity. [] Understanding NHC's pharmacokinetics and pharmacodynamics is crucial for optimizing Molnupiravir's dosing regimen and understanding its efficacy against SARS-CoV-2.

Uridine and Cytidine

Compound Description: Uridine and cytidine are naturally occurring pyrimidine nucleosides. They are metabolites of NHC, contributing to its clearance from the body. [] After NHC is phosphorylated to its triphosphate form (NHC-TP), it exerts its antiviral effects and is subsequently metabolized to uridine and cytidine. []

Remdesivir

Compound Description: Remdesivir is an antiviral drug with activity against a range of RNA viruses, including SARS-CoV-2. It was the first COVID-19 drug to receive full approval from the FDA. [] Remdesivir acts as an adenosine nucleoside analogue, inhibiting viral RNA polymerase. []

Relevance: The study mentioned found that Remdesivir significantly inhibited the hydrolysis of Molnupiravir. [] This suggests a potential drug-drug interaction, highlighting the need for careful consideration when co-administering these medications.

Nirmatrelvir

Compound Description: Nirmatrelvir, often co-administered with ritonavir (Paxlovid), is an orally available antiviral medication effective against SARS-CoV-2. [, , , ] It acts as a protease inhibitor, blocking the activity of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. []

Relevance: Nirmatrelvir/ritonavir is often considered a first-line treatment for COVID-19, while Molnupiravir might be considered a secondary option, particularly in cases where Nirmatrelvir/ritonavir is contraindicated or presents potential drug interactions. [, , , ] Comparing their effectiveness and safety profiles is crucial for making informed clinical decisions.

Sotrovimab

Compound Description: Sotrovimab is a monoclonal antibody developed for the treatment of mild-to-moderate COVID-19. It is a neutralizing antibody targeting the spike protein of SARS-CoV-2, preventing viral entry into host cells. [, , ]

Relevance: Similar to Nirmatrelvir/ritonavir, Sotrovimab is another therapeutic option for COVID-19, and its efficacy and safety have been compared to Molnupiravir in real-world settings. [, , ] These comparisons are essential for understanding the relative benefits and risks of each treatment option.

Overview

Molnupiravir is an antiviral compound developed for the treatment of viral infections, particularly those caused by RNA viruses such as the coronavirus responsible for COVID-19. Initially synthesized to combat influenza, it has gained prominence as a potential therapeutic option for COVID-19 due to its mechanism of action, which targets viral replication. The compound was first developed by researchers at Emory University and later advanced by pharmaceutical companies, including Merck & Co.

Source and Classification

Molnupiravir is classified as a nucleoside analog, specifically a prodrug of the nucleoside β-D-N4-hydroxycytidine. It is designed to interfere with the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of RNA viruses. By mimicking natural nucleosides, it can be incorporated into viral RNA, leading to increased mutation rates that ultimately inhibit viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of molnupiravir involves several key steps:

  1. Starting Materials: The synthesis begins with readily available nucleosides or their derivatives.
  2. Key Reactions: The process typically includes:
    • Formation of the ribose sugar moiety through glycosylation reactions.
    • Introduction of the hydroxyl group at the N4 position to form β-D-N4-hydroxycytidine.
    • Phosphorylation steps to convert it into its active triphosphate form.
  3. Final Steps: Purification and crystallization techniques are employed to isolate molnupiravir in its pure form.

The detailed synthetic route is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Molnupiravir has a chemical formula of C13H16N4O5 and a molecular weight of 284.29 g/mol. Its structural features include:

  • A ribose sugar backbone.
  • A hydroxyl group at the N4 position.
  • An amine group contributing to its nucleoside characteristics.

The three-dimensional structure allows it to mimic natural nucleotides, facilitating its incorporation into viral RNA.

Chemical Reactions Analysis

Reactions and Technical Details

Molnupiravir undergoes several critical chemical reactions:

  1. Phosphorylation: Once administered, molnupiravir is converted into its active triphosphate form by cellular kinases.
  2. Incorporation into Viral RNA: The triphosphate form competes with natural nucleotides for incorporation into viral RNA during replication.
  3. Induction of Mutations: The incorporation leads to errors in the viral genetic material, promoting a high mutation rate that can render the virus nonviable.

These reactions are essential for its antiviral efficacy and highlight the compound's role in disrupting normal viral replication processes.

Mechanism of Action

Process and Data

The mechanism of action of molnupiravir involves:

  1. Conversion to Active Form: After administration, molnupiravir is phosphorylated to its active triphosphate form within host cells.
  2. Mimicking Nucleotides: This triphosphate form mimics cytidine triphosphate (CTP) and incorporates into the growing viral RNA chain during replication.
  3. Error Catastrophe: The presence of molnupiravir in the viral RNA results in misincorporation events that lead to an accumulation of mutations—termed "lethal mutagenesis." This process ultimately inhibits the ability of the virus to replicate effectively.

Studies have shown that molnupiravir exhibits broad-spectrum antiviral activity against various RNA viruses, including coronaviruses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Molnupiravir exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, which facilitates various routes of administration.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its acidic properties, influencing its absorption and distribution in biological systems.

These properties are crucial for understanding how molnupiravir behaves in vivo and its pharmacokinetic profile.

Applications

Scientific Uses

Molnupiravir has been primarily investigated for:

  1. Treatment of COVID-19: It has received emergency use authorization in several countries as a treatment option for mild-to-moderate COVID-19 patients at risk for severe disease.
  2. Potential Use Against Other Viral Infections: Research continues on its efficacy against other RNA viruses, including those causing influenza and Ebola virus disease.

Clinical studies have demonstrated its effectiveness in reducing hospitalization rates among COVID-19 patients, making it a significant addition to antiviral therapeutics.

Properties

CAS Number

2349386-89-4

Product Name

molnupiravir

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C13H19N3O7

Molecular Weight

329.31 g/mol

InChI

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1

InChI Key

HTNPEHXGEKVIHG-QCNRFFRDSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.